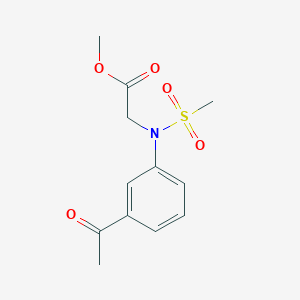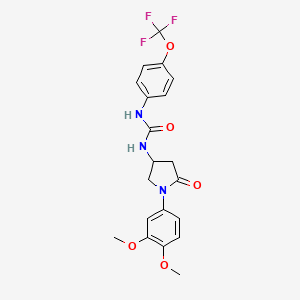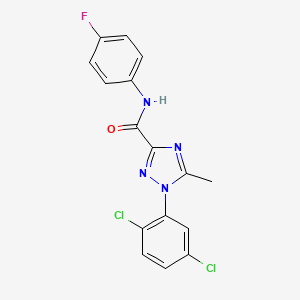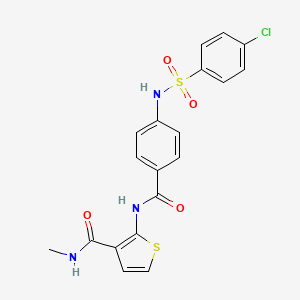![molecular formula C18H12F3N3OS B2985690 N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 896048-40-1](/img/structure/B2985690.png)
N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide (DFPYSA) is a novel compound that has attracted significant attention in the scientific community due to its potential applications in drug development.
Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Synthesis : A study by Iwata et al. (2000) describes the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential ligand for histamine H3 receptors, labeled with 18F for clinical PET studies. This compound is significant for imaging studies in clinical settings.
Luminescent Properties : Constable et al. (2014) investigated [Ir(C^N)2(bpy)][PF6] complexes, where the cyclometallating ligands contain various groups, including fluoro and sulfanyl groups. Their study, published in Dalton Transactions, found these complexes exhibit green emission and have high photoluminescence quantum yields, indicating potential applications in luminescent materials and light-emitting devices. (Constable, Ertl, Housecroft, & Zampese, 2014)
Anticancer Properties : A paper by Kamble et al. (2015) in Archiv der Pharmazie discusses the synthesis of pyridazinone derivatives with fluoro and chloro substituents, exhibiting potent anticancer and antiangiogenic properties. This suggests the potential of such compounds in developing new cancer therapies. (Kamble et al., 2015)
Chemical Synthesis Studies : Greaney and Motherwell (2000) in Tetrahedron Letters explore the fluorination of alpha-phenylsulfanylacetamides, which is crucial for understanding the reactivity and potential applications of these compounds in chemical synthesis. (Greaney & Motherwell, 2000)
Difluoromethylation Reactions : Miao et al. (2018) in the Journal of the American Chemical Society describe an iron-catalyzed difluoromethylation method, demonstrating the utility of such reactions in synthesizing complex molecules, including those with potential pharmacological applications. (Miao et al., 2018)
Glutaminase Inhibitors : Shukla et al. (2012) in the Journal of Medicinal Chemistry synthesized BPTES analogs, including compounds with a sulfanylacetamide moiety. These compounds were evaluated as inhibitors of kidney-type glutaminase, showing potential for therapeutic applications in cancer treatment. (Shukla et al., 2012)
Antimicrobial Agents : Darwish et al. (2014) in the International Journal of Molecular Sciences synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, showing promising antimicrobial activities, which could be beneficial in developing new antimicrobial drugs. (Darwish et al., 2014)
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3OS/c19-12-3-1-11(2-4-12)16-7-8-18(24-23-16)26-10-17(25)22-13-5-6-14(20)15(21)9-13/h1-9H,10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHHOWLHNXLNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2985608.png)







![[4-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2985621.png)
![2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene](/img/structure/B2985622.png)




